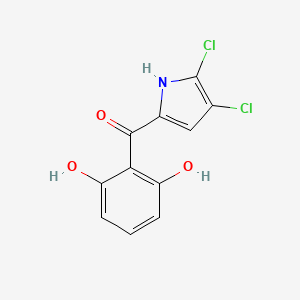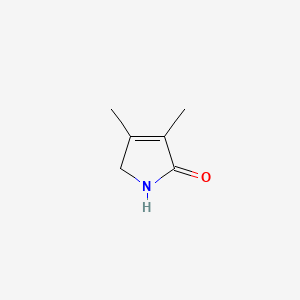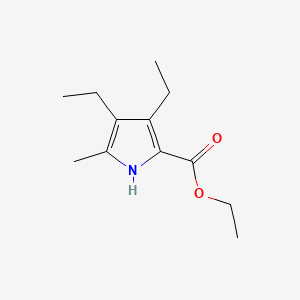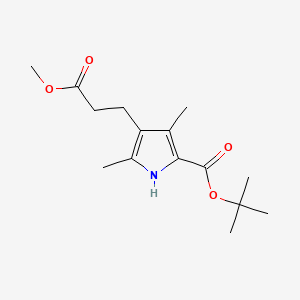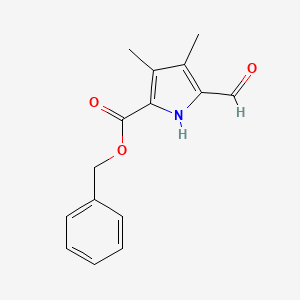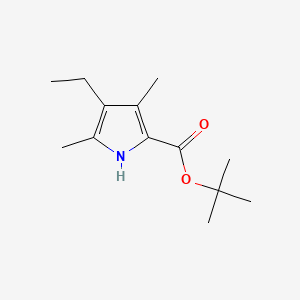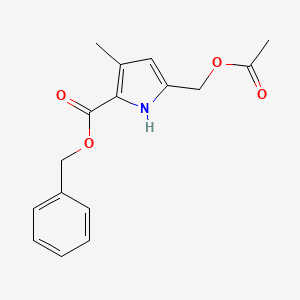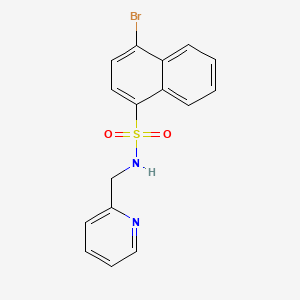
dl-Normetazocine
Descripción general
Descripción
Dl-Normetazocine, also known as Norpentazocine, is a chemical compound with the molecular formula C14H19NO and a molecular weight of 217.31 . It has been identified to have antagonistic and analgesic activities .
Synthesis Analysis
This compound is a precursor for the preparation of (±)-Pentazocine, (±)-Cyclazocine, and other compounds . The opioid pharmacological profile of cis-(−)-N-normetazocine derivatives is deeply affected by the nature of their N-substituents . The synthesis and pharmacological evaluation of novel derivatives of the lead LP1, a multitarget opioid analgesic compound featuring an N-phenylpropanamido substituent, have been reported .Molecular Structure Analysis
This compound contains a total of 37 bonds; 18 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 3 six-membered rings, 1 eight-membered ring, 1 ten-membered ring, 1 twelve-membered ring, 1 secondary amine (aliphatic), and 1 aromatic hydroxyl .Chemical Reactions Analysis
The opioid pharmacological profile of cis-(−)-N-normetazocine derivatives is deeply affected by the nature of their N-substituents . The N-substituent structural variations in the opioid receptor profile of cis-(−)-N-normetazocine derivatives have been studied .Aplicaciones Científicas De Investigación
Receptor Affinity Studies
- Sigma, PCP, and Mu Opioid Receptors : dl-Normetazocine, particularly its enantiomers, has been pivotal in classifying the sigma receptor distinct from PCP (NMDA), opioid, and dopamine receptors. For instance, (+)-N-(dimethylallyl)-N-normetazocine showed higher potency and selectivity for the sigma receptor. These enantiomers exhibit significant selectivity and affinity for sigma sites, with distinct affinities for PCP and mu opioid receptors as well (Carroll et al., 1992).
Neuropharmacological Research
- Influence on Acetylcholine Release : Studies have examined the effects of this compound on acetylcholine release in the brain. It was observed that this compound does not modify electrically evoked tritium efflux in various brain areas but enhances the evoked release in certain conditions, suggesting its role in modulating neurotransmitter release (Siniscalchi et al., 1987).
Opioid Receptor Research
- Agonist-Antagonist Actions and Stereochemistry : Various derivatives of this compound have been synthesized and tested for their agonist-antagonist properties at opioid receptors. The research has contributed to understanding the stereochemical aspects that influence opioid receptor activity, providing insights into the development of new analgesics (Aceto et al., 1984).
Radiochemical Studies
- Development of Radiotracers : this compound has been involved in the synthesis of radiotracers for studying sigma receptors using positron emission tomography (PET). These studies are crucial in developing diagnostic tools for neurological and psychiatric conditions (Musachio et al., 1994).
Mecanismo De Acción
Target of Action
dl-Normetazocine, also known as Norpentazocine, primarily targets the mu, delta, and kappa opioid receptors (MOR, DOR, and KOR) in the body . These receptors play a crucial role in pain perception and analgesia. The compound’s interaction with these receptors is deeply affected by the nature of its N-substituents .
Mode of Action
This compound interacts with its targets (MOR, DOR, and KOR) by repositioning its flexible N-substituents relative to its cis-(−)-N-normetazocine nucleus . This repositioning allows the compound to produce different pharmacological profiles at the opioid receptors . The stereochemistry of N-normetazocine plays a crucial role in directing the compound to different targets . For instance, the (−)-(1R,5R,9R) configuration mainly interacts with opioid receptors .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to opioid signaling. The compound’s interaction with opioid receptors can lead to changes in cAMP accumulation, which is a key component of the opioid signaling pathway . This pathway plays a crucial role in pain perception and response.
Pharmacokinetics
ADME properties can be predicted using computational methods and platforms like ADMETlab .
Result of Action
The interaction of this compound with opioid receptors results in significant molecular and cellular effects. For instance, one derivative of the compound, when tested in vitro and in vivo, displayed a Ki MOR of 6.1 nM in a competitive binding assay, and an IC50 value of 11.5 nM and an Imax of 72% in measurement of cAMP accumulation in HEK293 cells stably expressing MOR . Moreover, in a mouse model of acute thermal nociception, the compound exhibited naloxone-reversed antinociceptive properties .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, changes in the chemical environment can affect the compound’s interaction with its targets and its overall pharmacological profile . Additionally, factors such as temperature, pH, and the presence of other substances can potentially affect the compound’s stability and action.
Direcciones Futuras
The N-normetazocine nucleus has mainly been employed for the design of opioid analgesics, although it is a versatile structure . The future directions of dl-Normetazocine research could involve the synthesis and pharmacological evaluation of novel derivatives, with a focus on the development of new analgesics for pain treatment .
Análisis Bioquímico
Biochemical Properties
dl-Normetazocine plays a significant role in biochemical reactions, particularly in its interactions with various enzymes, proteins, and other biomolecules. It has been shown to interact with opioid receptors, specifically the mu opioid receptor (MOR) and delta opioid receptor (DOR), as well as sigma-1 receptors (σ1R) . These interactions are crucial for its analgesic and antagonistic activities. The binding of this compound to these receptors modulates their activity, leading to changes in pain perception and other physiological responses .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound’s interaction with opioid receptors can lead to the inhibition of adenylate cyclase activity, resulting in decreased levels of cyclic AMP (cAMP) and subsequent changes in gene expression . Additionally, this compound has been shown to affect calcium ion channels, which play a critical role in cellular signaling and metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with various biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to opioid receptors, leading to the activation or inhibition of downstream signaling pathways . This binding can result in the inhibition of adenylate cyclase, reduced cAMP levels, and altered gene expression. Furthermore, this compound’s interaction with sigma-1 receptors can modulate calcium ion channels, affecting cellular signaling and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to reduced efficacy and altered cellular responses . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained analgesic effects, although the extent of these effects may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits significant analgesic effects without causing severe adverse effects . At higher doses, the compound can induce toxic effects, including respiratory depression and sedation . Threshold effects have been observed, where the analgesic efficacy of this compound plateaus at certain dosages, indicating a limit to its therapeutic potential .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism can lead to the formation of active or inactive metabolites, which can further modulate the compound’s effects on metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Additionally, the compound’s interaction with transporters and binding proteins can influence its localization and accumulation within specific tissues .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect this compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of dl-Normetazocine involves a series of chemical reactions starting from commercially available starting materials.", "Starting Materials": ["1,3-cyclohexadiene", "hydrogen chloride gas", "sodium hydroxide", "sodium borohydride", "acetic anhydride", "ethyl iodide", "palladium on carbon"], "Reaction": ["1. 1,3-cyclohexadiene is reacted with hydrogen chloride gas to form 1-chloro-3-cyclohexene.", "2. 1-chloro-3-cyclohexene is reacted with sodium hydroxide to form 3-cyclohexen-1-ol.", "3. 3-cyclohexen-1-ol is reacted with sodium borohydride to form 3-cyclohexen-1-ol borane complex.", "4. 3-cyclohexen-1-ol borane complex is reacted with acetic anhydride to form 3-cyclohexen-1-yl acetate.", "5. 3-cyclohexen-1-yl acetate is reacted with ethyl iodide in the presence of palladium on carbon catalyst to form dl-Normetazocine."]} } | |
Número CAS |
25144-78-9 |
Fórmula molecular |
C14H19NO |
Peso molecular |
217.31 g/mol |
Nombre IUPAC |
(1S,9S)-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C14H19NO/c1-9-13-7-10-3-4-11(16)8-12(10)14(9,2)5-6-15-13/h3-4,8-9,13,15-16H,5-7H2,1-2H3/t9?,13-,14-/m0/s1 |
Clave InChI |
DXESFJJJWBHLJX-MTLPFTSSSA-N |
SMILES isomérico |
CC1[C@@H]2CC3=C([C@]1(CCN2)C)C=C(C=C3)O |
SMILES |
CC1C2CC3=C(C1(CCN2)C)C=C(C=C3)O |
SMILES canónico |
CC1C2CC3=C(C1(CCN2)C)C=C(C=C3)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Norpentazocine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


